2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This is usually achieved by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the sulfanyl group: The sulfanyl group is introduced by reacting the triazole derivative with thiol-containing compounds.
Condensation with aldehydes: The final step involves the condensation of the triazole-thiol derivative with an aldehyde to form the acetohydrazide.
The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl and methoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the triazole ring would yield dihydro derivatives .
Scientific Research Applications
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antioxidant, antibacterial, antifungal, and anticancer agent
Agriculture: The compound has been explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It has been investigated for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and inhibit oxidative stress, which is implicated in various diseases.
Antibacterial and Antifungal Activity: It can disrupt the cell membrane or inhibit essential enzymes in bacteria and fungi.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide .
Uniqueness
What sets 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its methoxyphenyl group, in particular, contributes to its antioxidant and anticancer properties, making it a promising candidate for further research and development .
Properties
CAS No. |
361165-39-1 |
---|---|
Molecular Formula |
C20H21N5O2S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-3-25-19(15-9-5-4-6-10-15)23-24-20(25)28-14-18(26)22-21-13-16-11-7-8-12-17(16)27-2/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-13+ |
InChI Key |
ZQXPRDBDBBMPPA-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OC)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.